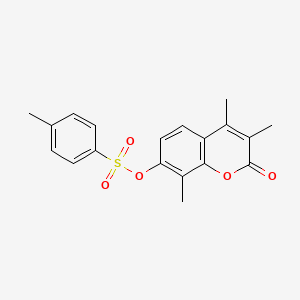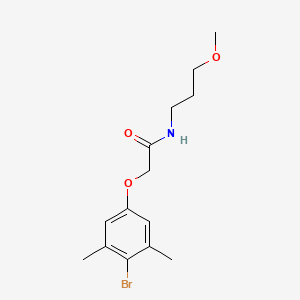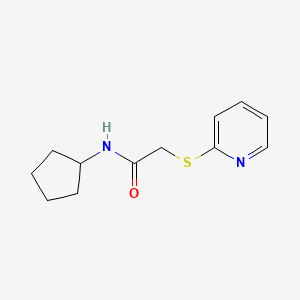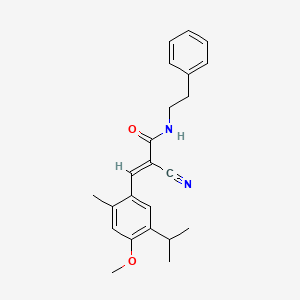
3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol 2-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a phosphorus-containing compound that is commonly referred to as MDPO or MDPPO. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of MDPPO is not fully understood, but it is believed to involve the formation of a phosphorane intermediate, which is responsible for the compound's fluorescence and phosphorescence properties. The compound's ability to detect ROS and oxygen is due to its sensitivity to changes in the local environment, which alter its fluorescence and phosphorescence properties.
Biochemical and Physiological Effects:
MDPPO has been shown to have low toxicity and does not exhibit significant biochemical or physiological effects in vitro or in vivo. However, the compound's potential toxicity and effects on living organisms have not been extensively studied, and further research is needed to determine its safety for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
MDPPO has several advantages for use in lab experiments, including its high sensitivity, selectivity, and stability. The compound's fluorescence and phosphorescence properties make it an excellent probe for detecting ROS and oxygen in biological samples. However, MDPPO has some limitations, including its potential toxicity and the need for specialized equipment for detecting its fluorescence and phosphorescence properties.
Orientations Futures
There are several future directions for research on MDPPO, including the development of new synthetic methods for the compound, the exploration of its potential applications in catalysis and organic synthesis, and the investigation of its safety for use in various applications. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential for use in detecting other analytes and biomolecules.
Méthodes De Synthèse
MDPPO can be synthesized using different methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-2-ol with diphenylphosphoryl chloride and triethylamine. The reaction leads to the formation of 3-phenyl-2,3-dihydro-1,4,2-benzodioxaphosphinin-2-ol, which is then oxidized using hydrogen peroxide to yield MDPPO. Other methods that have been used to synthesize MDPPO include the reaction of 2,3-dihydro-1,4-benzodioxin-2-ol with phosphorus oxychloride followed by hydrolysis and oxidation.
Applications De Recherche Scientifique
MDPPO has been used in various scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) and as a phosphorescent probe for detecting oxygen. The compound has also been used in the development of biosensors for detecting glucose and other analytes. Additionally, MDPPO has been used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the epoxidation of olefins.
Propriétés
IUPAC Name |
2-hydroxy-3-phenyl-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O4P/c14-18(15)13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-18/h1-9,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQJWSDVLVBHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3=CC=CC=C3OP2(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)

![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)


![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5089280.png)